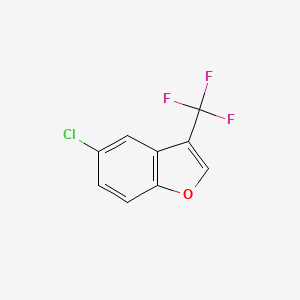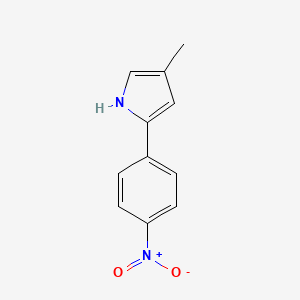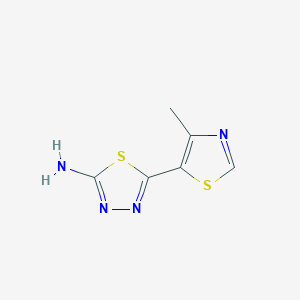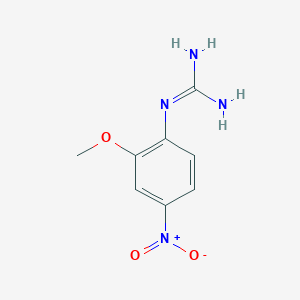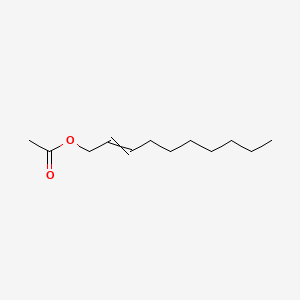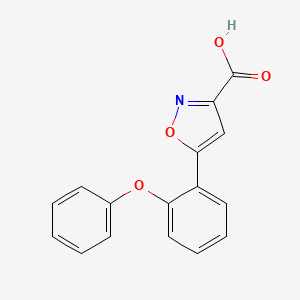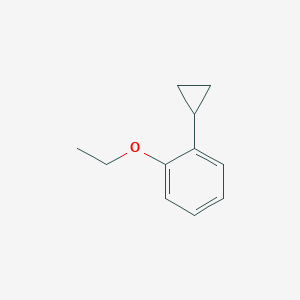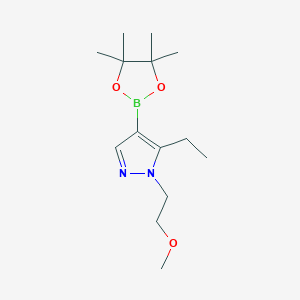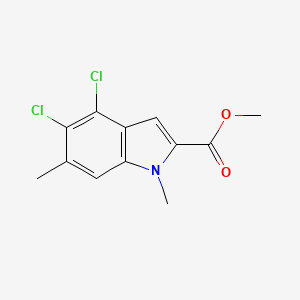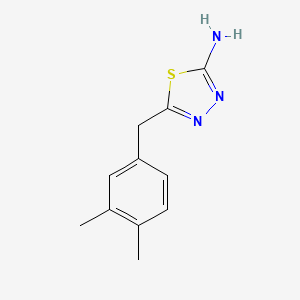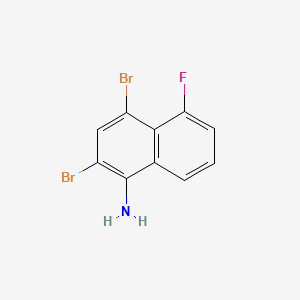
2,4-Dibromo-5-fluoronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-5-fluoronaphthalen-1-amine is an organic compound with the molecular formula C10H6Br2FN and a molecular weight of 318.97 g/mol It is a derivative of naphthalene, characterized by the presence of bromine and fluorine atoms at specific positions on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-fluoronaphthalen-1-amine typically involves the bromination and fluorination of naphthalene derivatives. One common method includes the following steps:
Bromination: Naphthalene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2 and 4 positions.
Fluorination: The dibrominated naphthalene is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) to introduce a fluorine atom at the 5 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk bromination and fluorination: Using large reactors and optimized conditions to ensure high yield and purity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2,4-Dibromo-5-fluoronaphthalen-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds .
科学的研究の応用
2,4-Dibromo-5-fluoronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dibromo-5-fluoronaphthalen-1-amine involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and biological activity .
類似化合物との比較
Similar Compounds
2,4-Dibromo-1-naphthylamine: Lacks the fluorine atom, resulting in different chemical properties.
5-Fluoro-1-naphthylamine: Lacks the bromine atoms, affecting its reactivity and applications.
2,4-Dibromo-5-chloronaphthalen-1-amine: Contains chlorine instead of fluorine, leading to variations in its chemical behavior.
Uniqueness
2,4-Dibromo-5-fluoronaphthalen-1-amine is unique due to the specific combination of bromine and fluorine atoms on the naphthalene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C10H6Br2FN |
|---|---|
分子量 |
318.97 g/mol |
IUPAC名 |
2,4-dibromo-5-fluoronaphthalen-1-amine |
InChI |
InChI=1S/C10H6Br2FN/c11-6-4-7(12)10(14)5-2-1-3-8(13)9(5)6/h1-4H,14H2 |
InChIキー |
HMHAZZKVHCBAFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)F)C(=CC(=C2N)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


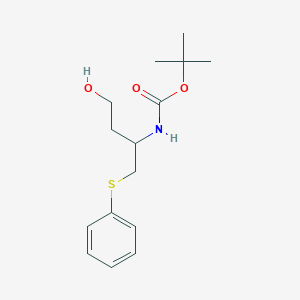

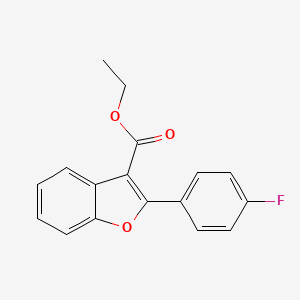
![6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13700397.png)
